molecular formula C10H9ClO2 B15316146 7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid

7-chloro-2,3-dihydro-1H-indene-4-carboxylicacid

Cat. No.: B15316146
M. Wt: 196.63 g/mol
InChI Key: UBLVCAQZHLHUCM-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic organic compound featuring a partially saturated indene scaffold (2,3-dihydro-1H-indene) substituted with a chlorine atom at position 7 and a carboxylic acid group at position 2. The dihydroindene core provides structural rigidity, while the chlorine and carboxylic acid groups confer distinct electronic and steric properties. Its synthesis often involves halogenation and functional group transformations, as seen in related indene derivatives .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H9ClO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13)

InChI Key

UBLVCAQZHLHUCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

  • Indene is dissolved in a suitable solvent such as ethanol or methanol.
  • The solution is then subjected to hydrogenation in the presence of a Pd/C catalyst.
  • The reaction mixture is heated to a temperature of around 100-150°C and subjected to a hydrogen pressure of 50-100 psi.
  • The resulting product is then purified by recrystallization or column chromatography to obtain 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same hydrogenation reaction but is carried out in a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations: Halogens and Functional Groups

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid Cl (C7), COOH (C4) C₁₀H₉ClO₂ 196.63 Potential bioactive intermediate
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid Br (C6), COOH (C4), ketone (C1) C₁₀H₇BrO₃ 273.07 Higher molecular weight; ketone enhances reactivity
5-Chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester Cl (C5), COOCH₃ (C2), OH (C2), ketone (C1) C₁₁H₉ClO₄ 240.64 Ester improves lipophilicity; used in synthesis optimization
7-Amino-2,3-dihydro-1H-indene-5-carboxylic acid NH₂ (C7), COOH (C5) C₁₀H₁₁NO₂ 177.20 Amino group increases polarity and H-bonding capacity
7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde F (C7), CHO (C5) C₁₀H₉FO 164.18 Aldehyde offers reactivity for conjugation
7-Chloro-4-methoxy-2,3-dihydro-1H-inden-1-one Cl (C7), OCH₃ (C4), ketone (C1) C₁₀H₉ClO₂ 196.63 Methoxy group modulates electronic effects

Structural and Electronic Effects

  • Chlorine vs. Fluorine (e.g., 7-fluoro analog) introduces electronegativity without significant steric bulk, altering electronic properties while maintaining compactness .
  • Functional Group Diversity: Carboxylic Acid (COOH): Enhances water solubility and enables salt formation or conjugation (e.g., amide bonds). Ester (COOCH₃): Increases lipophilicity, as seen in the 5-chloro methyl ester derivative, which improves crystallinity during synthesis . Amino (NH₂): Introduces basicity and hydrogen-bonding capability, as in the 7-amino analog, which may enhance interactions with biological receptors . Ketone (C=O): Electron-withdrawing effects stabilize adjacent groups and facilitate nucleophilic reactions .

Pharmacological and Industrial Relevance

  • Material Science : The rigid indene scaffold and modifiable functional groups make these compounds valuable in designing catalysts or polymers.

Biological Activity

Overview

7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is a compound derived from indene, characterized by a chlorine atom at the 7th position and a carboxylic acid group at the 4th position. Its molecular formula is C10H9ClO2C_{10}H_9ClO_2 with a molecular weight of approximately 196.63 g/mol. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential interactions with biological molecules.

Key mechanisms include:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes, influencing critical cellular processes.
  • Signal Transduction Modulation : It can affect signal transduction pathways that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines in cellular models. This property suggests potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

Several studies have reported on the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including lung, colon, and breast cancers. Mechanistically, it appears to induce apoptosis and cause cell cycle arrest in tumor cells .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparative analysis with related compounds is useful:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acidStructureModerateYesYes
7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidStructureLowNoModerate
1H-Indene-2-carboxylic acidStructureHighYesLow

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid found that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations.

Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharides), indicating its potential role in managing inflammatory responses.

Study 3: Antitumor Potential

A cell viability assay demonstrated that this compound significantly reduced proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at micromolar concentrations.

Q & A

Q. What are the common synthetic routes for 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid?

The synthesis typically involves a multi-step process starting from indene derivatives. A representative pathway includes:

Chlorination : Introduce chlorine at the 7-position of 2,3-dihydro-1H-indene-4-carbaldehyde using reagents like sulfuryl chloride (SOCl₂) or chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

Oxidation : Convert the aldehyde group to a carboxylic acid via oxidation with potassium permanganate (KMnO₄) or chromium-based reagents (CrO₃/H₂SO₄).

Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity.
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using NMR spectroscopy .

Q. What analytical techniques are critical for characterizing 7-chloro-2,3-dihydro-1H-indene-4-carboxylic acid?

Methodological steps include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons adjacent to chlorine (deshielded signals at δ 7.2–7.5 ppm) and the carboxylic acid proton (broad singlet near δ 12 ppm).
    • ¹³C NMR : Confirm the carboxylic carbon (δ ~170–175 ppm) and chlorine-substituted aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS expected [M-H]⁻ ion at m/z 213.6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from impurities or overlapping signals. Strategies include:

  • 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) to correlate ¹H and ¹³C signals, or COSY (correlation spectroscopy) to identify coupling patterns.
  • Computational Validation : Compare experimental NMR data with density functional theory (DFT)-predicted spectra for proposed structures .
  • Alternative Characterization : Employ X-ray crystallography if single crystals are obtainable.

Example : If the carboxylic acid proton is obscured by solvent peaks, deuterated dimethyl sulfoxide (DMSO-d₆) can shift the signal to a clearer region .

Q. What experimental design strategies optimize synthetic yield in multi-step protocols?

Key methodologies:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, reaction time) to identify optimal conditions. For example, chlorination efficiency may peak at 60°C with 5 mol% FeCl₃ .
  • Intermediate Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and minimize side reactions.
  • Protecting Groups : Protect the carboxylic acid during chlorination (e.g., esterification) to prevent side reactions .

Q. How should researchers evaluate biological activity and toxicity in preclinical studies?

Stepwise Approach :

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays.
    • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .
  • In Vivo Toxicity :
    • Acute Toxicity : Administer escalating doses to rodents (OECD Guideline 423), monitoring for 14 days for mortality or organ damage.
    • Genotoxicity : Conduct Ames tests with Salmonella typhimurium strains .

Q. How to design interaction studies with biological targets?

Methodological Framework :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between the compound and immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, followed by site-directed mutagenesis to validate key residues .

Example : Radiolabeled analogs (e.g., [³H]-tagged derivatives) enable tracking uptake and distribution in cellular assays .

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